7-Chloro-2-phenylindoline

Description

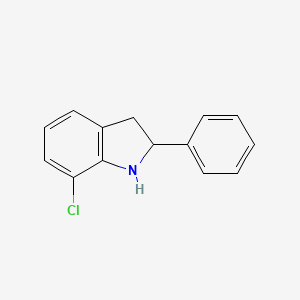

7-Chloro-2-phenylindoline is a heterocyclic compound featuring an indoline core (a benzene ring fused to a five-membered nitrogen-containing ring) with a chlorine substituent at the 7-position and a phenyl group at the 2-position.

Properties

Molecular Formula |

C14H12ClN |

|---|---|

Molecular Weight |

229.70 g/mol |

IUPAC Name |

7-chloro-2-phenyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H12ClN/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-8,13,16H,9H2 |

InChI Key |

FMQINEVEALMXDS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=C1C=CC=C2Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-phenylindoline can be achieved through several methods. One common approach involves the reaction of parachloroaniline with paratoluensulfonyl chloride under alkaline conditions to protect the amino groups. This intermediate is then coupled with ethyl 4-bromobutyrate, followed by hydrolysis and acidification. The resulting compound undergoes acylation using thionyl chloride and intramolecular cyclization under the action of a Lewis acid to form the indoline ring. Finally, the tosyl groups are removed to yield 7-Chloro-2-phenylindoline .

Industrial Production Methods: Industrial production of 7-Chloro-2-phenylindoline typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step in the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-phenylindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert it into different indoline derivatives.

Substitution: Halogen substitution reactions can introduce other functional groups at the 7th position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

Major Products Formed: The major products formed from these reactions include various substituted indolines and indoles, which can be further functionalized for specific applications .

Scientific Research Applications

7-Chloro-2-phenylindoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.

Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

Industry: 7-Chloro-2-phenylindoline is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Chloro-2-phenylindoline involves its interaction with specific molecular targets. As a derivative of indoline, it can bind to various receptors and enzymes, modulating their activity. For instance, it can act as a selective estrogen receptor modulator, influencing estrogen receptor pathways and exerting effects on cell proliferation and differentiation .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Key comparisons are drawn from quinoline-based compounds, where substituent patterns correlate with pharmacological activity:

- 7-Chloro-2-methylquinoline (PL399): Exhibits reduced antimalarial activity compared to its 7-chloro-substituted analogue (PL106), but higher activity than the 7-chloro-2-trifluoromethyl analogue (PL398). This highlights the sensitivity of bioactivity to substituent bulk and electronic effects at the 2-position .

Table 1: Substituent Impact on Activity in Chlorinated Heterocycles

| Compound | Core Structure | 7-Position | 2-Position | Bioactivity Trend |

|---|---|---|---|---|

| 7-Chloro-2-phenylindoline | Indoline | Cl | Phenyl | Hypothesized moderate activity (steric hindrance) |

| PL399 (7-Cl-2-Me-quinoline) | Quinoline | Cl | Methyl | Lower activity vs. PL106 |

| PL398 (7-Cl-2-CF3-quinoline) | Quinoline | Cl | Trifluoromethyl | Lowest activity |

Physicochemical Properties

- Solubility and Reactivity: The phenyl group at the 2-position in 7-Chloro-2-phenylindoline likely reduces solubility in polar solvents compared to methyl or trifluoromethyl substituents, as observed in quinoline derivatives .

- Stability: Chlorine substituents generally enhance thermal stability but may increase environmental persistence, as noted in 7-chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride .

Ecological and Toxicological Considerations

Chlorinated compounds often exhibit environmental persistence due to low biodegradability. While data on 7-Chloro-2-phenylindoline is absent, similar chlorinated indoles (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) are classified as hazardous, requiring professional handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.